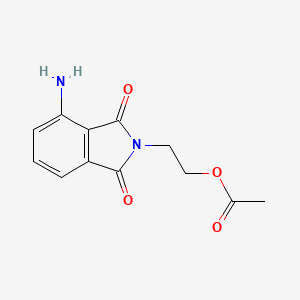
Cyclopentyl-(2-fluoro-benzyl)-amine
Descripción general
Descripción
“Cyclopentyl-(2-fluoro-benzyl)-amine” is a compound that contains a cyclopentyl group, a 2-fluorobenzyl group, and an amine group . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic methods for the synthesis of fluorinated compounds are significant, and the direct formation of the C-F bond by fluorinase is the most effective and promising method . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens (chlorine, bromine, iodine, astatine, and tennessine), non-polarizable fluorine does not participate in halogen bonding .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Heterocycles : Cyclopentyl-(2-fluoro-benzyl)-amine is used in the synthesis of fluorinated heterocycles. A mild intramolecular fluoro-cyclisation reaction involving benzylic alcohols and amines has been developed, where Selectfluor is used as a fluorine source and base for electrophilic cyclisations, leading to the formation of fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).
Catalytic Applications : It finds application in catalysis, particularly in the reductive amination of cyclopentanone. The use of Ru/Nb2O5 catalysts has been shown to yield cyclopentylamine, an important chemical in the production of pesticides, cosmetics, and medicines (Guo et al., 2019).
Prodrug Synthesis : It is involved in the creation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These prodrugs have been found to revert rapidly and quantitatively to their parent amine in vivo, showing potential in the treatment of breast and ovarian tumors (Bradshaw et al., 2002).
P450-Catalyzed Intramolecular sp3 C–H Amination : Cytochrome P450 enzymes are efficient catalysts for mediating intramolecular benzylic C–H amination reactions in a variety of arylsulfonyl azide compounds, allowing for stereo- and enantioselective formation of sultam products (Singh, Bordeaux & Fasan, 2014).
Bioconjugation Studies : The compound has implications in the study of bioconjugation, particularly in understanding the mechanism of amide formation in aqueous media between carboxylic acid and amine (Nakajima & Ikada, 1995).
Synthesis of Herbicides : The cascade cyclization of fluoroalkyl alkynylimines with primary amines, including the synthesis of 4-amino-5-fluoropicolinates, has been modified for potential herbicide applications. This method allows access to picolinic acids with substituents previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).
Safety and Hazards
Direcciones Futuras
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target the p2y12 receptor, which plays a central role in the physiological process of hemostasis and thrombosis .
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
Similar compounds have been shown to affect the soluble guanylyl cyclase (sgc) pathway, which plays a crucial role in smooth muscle tone and nadph oxidase activity/expression .
Pharmacokinetics
Similar compounds have been shown to relax corpus cavernosum tissue in a concentration-dependent manner, suggesting good bioavailability .
Result of Action
Similar compounds have been shown to reduce superoxide formation and inhibit the expression of nadph oxidase subunits .
Action Environment
It’s known that the rate of reaction of similar compounds can be influenced by differences in electronegativity .
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABPPLBEHXEIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




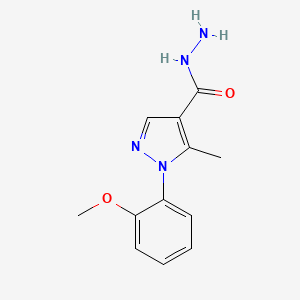
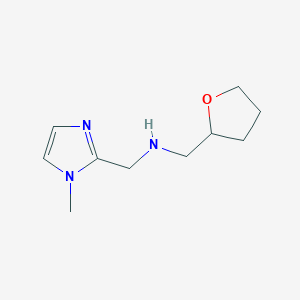
![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/structure/B1636494.png)

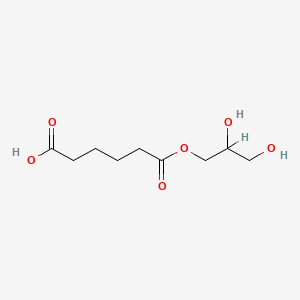
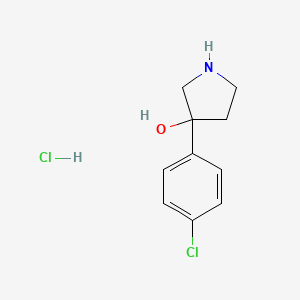
![[4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B1636511.png)
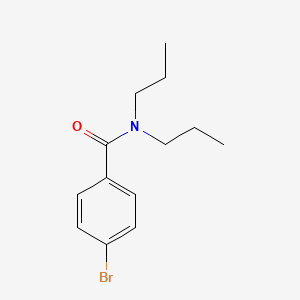
![1-[(2,3-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1636518.png)

